molecular formula C10H19NO3S B6618628 tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate CAS No. 1431507-80-0

tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate

Cat. No.: B6618628
CAS No.: 1431507-80-0
M. Wt: 233.33 g/mol
InChI Key: JARTZUFZELYBTE-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate is a chiral chemical reagent featuring a tert-butoxycarbonyl (Boc) protected amine and a thioacetate ester functional group. This structure suggests its primary application as a versatile and protected intermediate in organic synthesis and medicinal chemistry. The Boc group is a cornerstone in peptide synthesis for the temporary protection of amino groups, while the acetylated sulfanyl moiety can serve as a protected thiol or a leaving group for further functionalization. This makes the compound particularly valuable for the synthesis of more complex molecules, such as cysteine analogs or other sulfur-containing heterocycles, which are prevalent in pharmaceutical research. For instance, structurally similar Boc-protected compounds with benzylsulfanyl groups are documented as intermediates, like Boc-S-benzyl-L-cysteinol . Researchers utilize such building blocks in developing active pharmaceutical ingredients, as seen in patents for therapeutic agents like antidiabetics . As a standard handling practice, this product should be stored in a cool, dark place under an inert atmosphere . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

S-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-7(6-15-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARTZUFZELYBTE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Chiral Amines

The synthesis typically begins with the Boc protection of (2R)-1-aminopropan-2-yl derivatives. Di-tert-butyl dicarbonate (Boc₂O) is reacted with the amine in the presence of a base such as sodium hydroxide or triethylamine. For example, (2R)-1-aminopropan-2-amine is treated with Boc₂O in tetrahydrofuran (THF) at 0–5°C, yielding tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate with >95% purity. This intermediate is critical for subsequent functionalization.

Introduction of Acetylsulfanyl Group

The acetylsulfanyl moiety is introduced via nucleophilic substitution or thiol-acetylation. In one approach, tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate is treated with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature in dichloromethane (DCM), achieving 70–80% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable the coupling of thiols to alcohols, though this method is less common for sterically hindered substrates.

Stereochemical Control and Catalytic Methods

Copper-Mediated Asymmetric Synthesis

Chiral induction is achieved using copper(I) chloride and Grignard reagents. For instance, methylmagnesium chloride reacts with tert-butyl (R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate in THF/DCM at –20°C, producing the (2R)-configured amine intermediate. The copper catalyst facilitates the retention of stereochemistry during the ring-opening of the oxathiazolidine precursor.

Enzymatic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) have been employed to resolve racemic mixtures. Hydrolysis of the acetyl group in tert-butyl N-[(2R/S)-1-(acetylsulfanyl)propan-2-yl]carbamate selectively deacetylates the (S)-enantiomer, leaving the desired (R)-product intact. This method achieves enantiomeric excess (ee) >98% but requires longer reaction times (24–48 h).

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance reproducibility. A mixture of tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate and thioacetic anhydride is pumped through a heated reactor (50–60°C) with residence times of 10–15 minutes. This approach achieves 85% conversion with minimal byproducts.

Purification Techniques

Crude products are purified via recrystallization from heptane or ethyl acetate/cyclohexane mixtures. For example, dissolving the compound in heptane at 25°C and cooling to –10°C yields crystalline this compound with 99% purity.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Stereoselectivity (ee)
Boc ProtectionBoc₂O, THF, 0°C9595N/A
ThioacetylationThioacetic acid, DCM, RT759085
Copper CatalysisCuCl, MeMgCl, –20°C6397>99
Enzymatic ResolutionCAL-B, phosphate buffer, 37°C409898

The copper-mediated method offers superior stereoselectivity, whereas thioacetylation provides higher yields. Industrial flow systems balance speed and purity but require specialized equipment.

Mechanistic Insights and Reaction Pathways

Boc Protection Mechanism

The reaction of Boc₂O with amines proceeds via a two-step nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butoxide. Steric hindrance from the tert-butyl group stabilizes the carbamate against hydrolysis.

Acetylsulfanyl Formation

Thioacetylation involves the nucleophilic displacement of a leaving group (e.g., hydroxyl) by thioacetate. In polar aprotic solvents like DCM, the thiolate anion attacks the acetylating agent, forming a stable thioester. DMAP accelerates the reaction by activating the carboxylate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamate group can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The carbamate group can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Biological Activity

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is characterized by a benzopyran structure with an ester functional group. Its molecular formula is C11H12O4C_{11}H_{12}O_4, and it has been studied for various biological activities, particularly its antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate exhibits antioxidant properties . This activity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The compound has been shown to effectively inhibit lipid peroxidation, a key indicator of oxidative damage in cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Studies have demonstrated that it possesses inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in combating infections .

The mechanism underlying the biological activities of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves several pathways:

  • Radical Scavenging : The compound interacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.
  • Enzyme Interaction : It may modulate the activity of specific enzymes involved in oxidative stress responses, enhancing the cell's defense mechanisms against oxidative damage.
  • Cell Signaling Pathways : Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate can influence signaling pathways related to inflammation and apoptosis, potentially leading to protective effects in cells exposed to stressors.

In Vivo Studies

In vivo studies have investigated the impact of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate on animal models. For example, administration of this compound in mice demonstrated a significant reduction in markers of oxidative stress and inflammation.

Comparative Studies

Comparative studies with other compounds reveal that methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate exhibits superior antioxidant activity compared to some flavonoids and coumarins. This positions it as a promising candidate for further development in pharmacological applications aimed at oxidative stress-related diseases .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntioxidantInhibition of lipid peroxidation; radical scavenging
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
In Vivo EfficacyReduction in oxidative stress markers in mice

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate?

  • Methodology: Synthesis typically involves reacting tert-butyl carbamate with a thiol-containing intermediate (e.g., 2-(acetylsulfanyl)propylamine) under basic conditions. Triethylamine is commonly used as a base in dichloromethane or ethanol at room temperature for 4–12 hours. Reaction progress is monitored via thin-layer chromatography (TLC). Yield optimization requires strict control of moisture and oxygen-sensitive intermediates .

Q. How is the compound purified post-synthesis, and what purity thresholds are critical for downstream applications?

  • Methodology: Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol. Purity ≥95% (confirmed by HPLC) is essential for biological assays. Analytical HPLC conditions: C18 column, acetonitrile/water (0.1% TFA), UV detection at 254 nm .

Q. What spectroscopic and analytical techniques are used to confirm the compound’s structure and stereochemical integrity?

  • Methodology:
  • 1H/13C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and acetylthiol protons (δ ~2.3 ppm).
  • Mass Spectrometry (HRMS): Exact mass calculation for C₁₁H₂₁NO₃S ([M+H]+: 248.1284) confirms molecular identity.
  • Chiral HPLC: Validates enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol) .

Advanced Research Questions

Q. How can reaction yield be optimized during scale-up synthesis while minimizing racemization at the chiral center?

  • Methodology:
  • Use low-temperature conditions (0–5°C) to suppress racemization.
  • Solvent selection (e.g., THF or DMF) improves solubility of intermediates.
  • Catalytic bases (e.g., DMAP) enhance reaction efficiency. Post-reaction quenching with aqueous citric acid removes excess reagents .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology: The carbamate’s electrophilic carbonyl reacts with nucleophiles (e.g., amines, thiols) via a tetrahedral intermediate. Density functional theory (DFT) calculations reveal transition-state stabilization by the tert-butyl group. Kinetic studies (UV-Vis monitoring) show pH-dependent hydrolysis rates, with optimal stability at pH 6–8 .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology:
  • Accelerated stability studies: Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Degradation is analyzed via LC-MS.
  • Major degradants: Hydrolysis of the carbamate group yields tert-butanol and a thiol-containing amine. Antioxidants (e.g., BHT) in storage buffers mitigate oxidative degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology:
  • Dose-response validation: Repeat assays (e.g., enzyme inhibition) with standardized protocols (IC50 ± SEM).
  • Structural analogs: Compare activity of stereoisomers (e.g., 2S vs. 2R) to isolate stereochemical effects.
  • Meta-analysis: Cross-reference data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify consensus mechanisms .

Q. What computational strategies predict the compound’s binding affinity to protein targets (e.g., kinases or GPCRs)?

  • Methodology:
  • Molecular docking (AutoDock Vina): Use X-ray crystallography data (PDB) of target proteins to model ligand interactions.
  • Molecular dynamics simulations (GROMACS): Assess binding stability over 100-ns trajectories.
  • Free energy calculations (MM/PBSA): Quantify contributions of hydrophobic and hydrogen-bonding interactions .

Q. How does the compound compare structurally and functionally to related carbamate derivatives in drug discovery?

  • Methodology:
  • Comparative table:
CompoundKey FeatureApplication
tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamateHydroxyimino groupMetal chelation in radiopharmaceuticals
tert-Butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamateFluorinated indazoleKinase inhibition
  • SAR analysis: Substituent effects on solubility and target selectivity .

Q. What strategies are recommended for designing derivatives with improved metabolic stability while retaining activity?

  • Methodology:
  • Bioisosteric replacement: Swap the acetylthiol group with a sulfonamide or phosphonate.
  • Prodrug design: Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability.
  • In vitro microsomal assays: Evaluate hepatic metabolism using human liver microsomes and LC-MS/MS .

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